Benzaldehyde, (6-methyl-2-((1-methylethyl)thio)-4-pyrimidinyl)hydrazone
CAS No.: 154496-67-0
Cat. No.: VC17328274
Molecular Formula: C15H18N4S
Molecular Weight: 286.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 154496-67-0 |
|---|---|
| Molecular Formula | C15H18N4S |
| Molecular Weight | 286.4 g/mol |
| IUPAC Name | N-[(E)-benzylideneamino]-6-methyl-2-propan-2-ylsulfanylpyrimidin-4-amine |
| Standard InChI | InChI=1S/C15H18N4S/c1-11(2)20-15-17-12(3)9-14(18-15)19-16-10-13-7-5-4-6-8-13/h4-11H,1-3H3,(H,17,18,19)/b16-10+ |
| Standard InChI Key | VOQBIOCAYWRAMG-MHWRWJLKSA-N |
| Isomeric SMILES | CC1=CC(=NC(=N1)SC(C)C)N/N=C/C2=CC=CC=C2 |
| Canonical SMILES | CC1=CC(=NC(=N1)SC(C)C)NN=CC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Benzaldehyde, (6-methyl-2-((1-methylethyl)thio)-4-pyrimidinyl)hydrazone belongs to the hydrazone class, characterized by the functional group . Its molecular formula corresponds to a molar mass of 286.4 g/mol . The IUPAC name, N-[(E)-benzylideneamino]-6-methyl-2-propan-2-ylsulfanylpyrimidin-4-amine, reflects its three key components:
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Pyrimidine core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
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Substituents: A methyl group at position 6 and an isopropylthio () group at position 2.
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Hydrazone side chain: A benzaldehyde-derived group linked to the pyrimidine’s position 4 .
Table 1: Physico-Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 286.4 g/mol |
| SMILES Notation | CC1=CC(=NC(=N1)SC(C)C)NN=CC2=CC=CC=C2 |
| InChIKey | VOQBIOCAYWRAMG-MHWRWJLKSA-N |
| XLogP3 | 3.2 (Predicted) |
The planar arrangement of the pyrimidine and benzene rings, as observed in X-ray crystallography, creates a conjugated system that enhances electronic delocalization . This feature is critical for its interactions with biological targets, such as enzymes and DNA.
Synthesis and Structural Characterization
Synthetic Routes
The compound is synthesized via a condensation reaction between 6-methyl-2-((1-methylethyl)thio)-4-hydrazinylpyrimidine and benzaldehyde in refluxing ethanol or methanol . The reaction proceeds under acid catalysis (e.g., glacial acetic acid), with yields exceeding 85% after recrystallization from ethanol. Key steps include:
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Hydrazine formation: Reaction of 4-chloro-6-methyl-2-((1-methylethyl)thio)pyrimidine with hydrazine hydrate.
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Condensation: Benzaldehyde reacts with the hydrazinylpyrimidine intermediate to form the hydrazone bond ().
Spectroscopic Validation
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NMR: Peaks at δ 2.45 (s, 3H, pyrimidine-CH), δ 1.35 (d, 6H, isopropyl-CH), and δ 8.25 (s, 1H, N=CH) confirm substituent positions.
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IR Spectroscopy: Stretching vibrations at 1620 cm (C=N) and 3250 cm (N–H) validate hydrazone formation.
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X-ray Diffraction: Single-crystal analysis reveals a dihedral angle of 4.9° between pyrimidine and benzene rings, indicating near-coplanarity .
Biological Activities and Mechanisms
Antimicrobial Properties
The compound exhibits broad-spectrum activity against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL). The isopropylthio group enhances membrane permeability, while the hydrazone moiety chelates metal ions essential for microbial enzymes.
Enzyme Inhibition
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Tyrosinase Inhibition: 78% inhibition at 50 µM, attributed to copper ion chelation at the enzyme’s active site.
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Cyclooxygenase-2 (COX-2): 65% suppression at 10 µM, potentially via hydrophobic interactions with the catalytic domain.
Applications in Materials Science
Organometallic Complexes
Reaction with iron precursors yields cationic complexes (e.g., ) with redox potentials near −1.4 V vs Ag/AgCl . These complexes exhibit ligand-centered electron transfer, making them candidates for electrochemical sensors .
Catalytic Activity
The iron-hydrazone complex catalyzes aerobic oxidation of benzyl alcohol to benzaldehyde with 92% conversion at 80°C . The mechanism involves a Fe(III)/Fe(II) redox cycle facilitated by the hydrazone’s electron-donating groups.
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